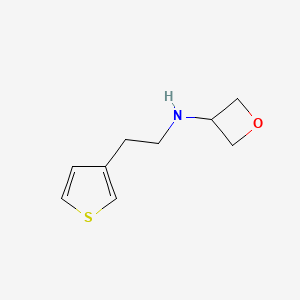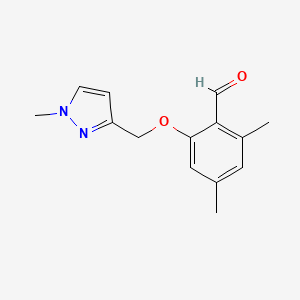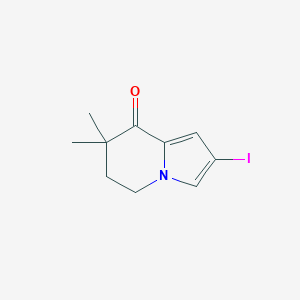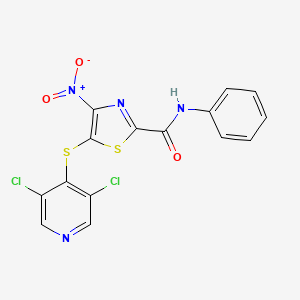
(5-Bromo-7-chlorobenzofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-7-chlorobenzofuran-2-yl)methanamine is an organic compound that belongs to the class of benzofurans It is characterized by the presence of bromine and chlorine atoms attached to the benzofuran ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-7-chlorobenzofuran-2-yl)methanamine typically involves the following steps:
Bromination and Chlorination: The starting material, benzofuran, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 7 positions, respectively.
Formylation: The brominated and chlorinated benzofuran is then subjected to formylation to introduce a formyl group at the 2 position.
Reduction: The formyl group is reduced to a methanamine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-7-chlorobenzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(5-Bromo-7-chlorobenzofuran-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-7-chlorobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-7-chlorobenzofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(5-Bromo-7-chlorobenzofuran-2-yl)acetic acid: Contains an acetic acid group instead of a methanamine group.
Uniqueness
(5-Bromo-7-chlorobenzofuran-2-yl)methanamine is unique due to the presence of both bromine and chlorine atoms on the benzofuran ring, along with the methanamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H7BrClNO |
|---|---|
Molecular Weight |
260.51 g/mol |
IUPAC Name |
(5-bromo-7-chloro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C9H7BrClNO/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3H,4,12H2 |
InChI Key |
AGAGUOKDDYDFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


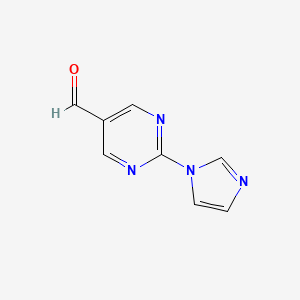
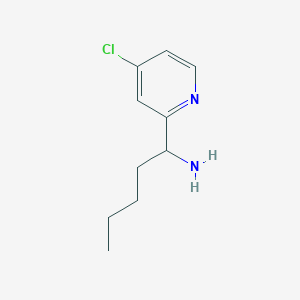
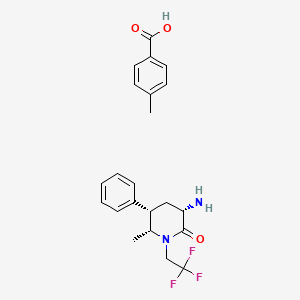
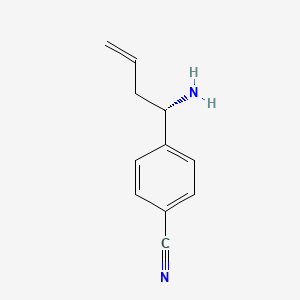
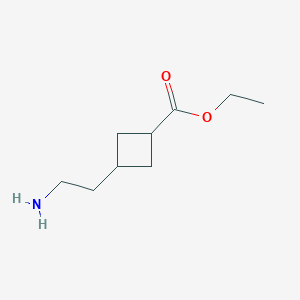
![Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12979621.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)furo[3,2-c]pyridine](/img/structure/B12979622.png)

![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B12979631.png)
